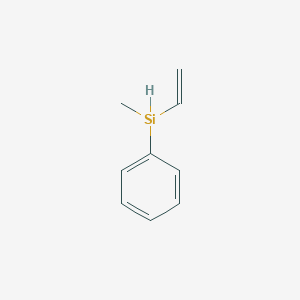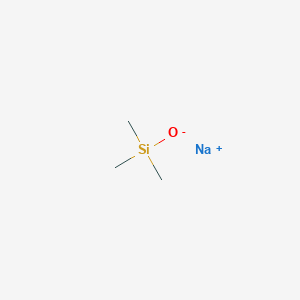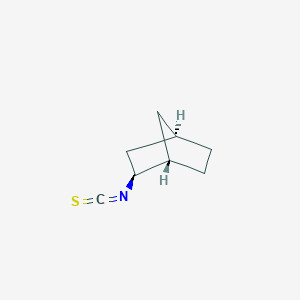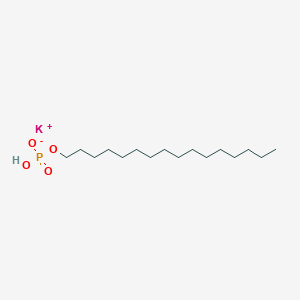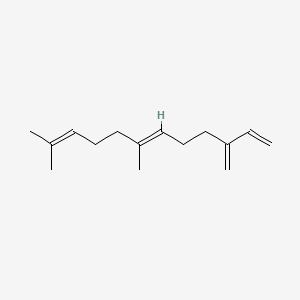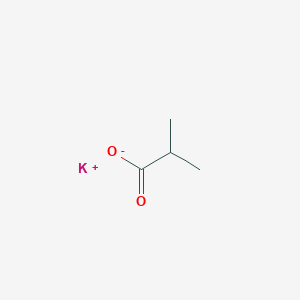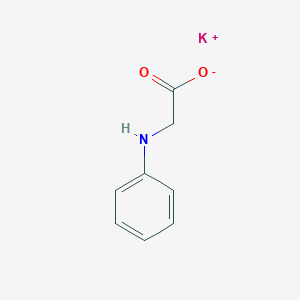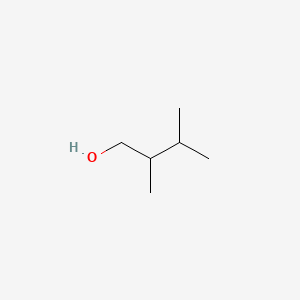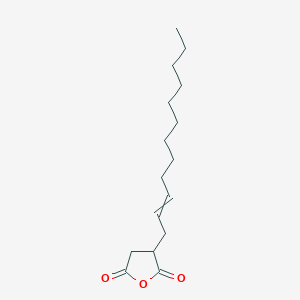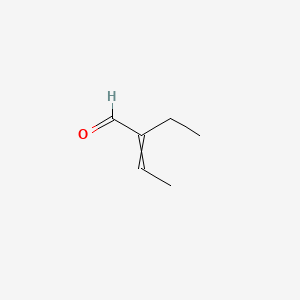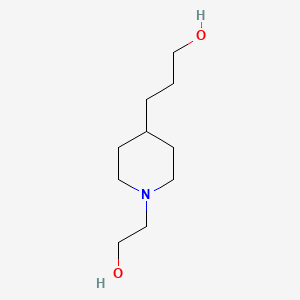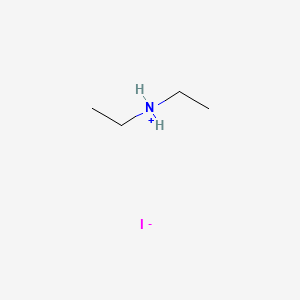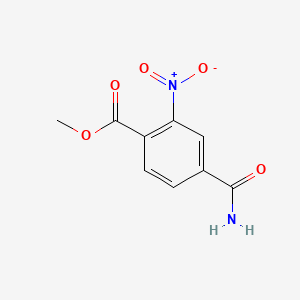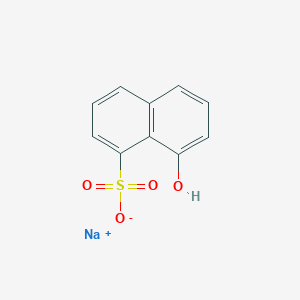
sodium;8-hydroxynaphthalene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “sodium;8-hydroxynaphthalene-1-sulfonate” is known as 3-acetylphenyl isocyanate. This compound is an organic molecule that contains both an acetyl group and an isocyanate group attached to a phenyl ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
3-acetylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3-acetylphenylamine with phosgene. The reaction typically takes place in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition of the product. The reaction can be represented as follows:
3-acetylphenylamine+phosgene→3-acetylphenyl isocyanate+hydrogen chloride
Industrial Production Methods
In industrial settings, the production of 3-acetylphenyl isocyanate often involves the use of large-scale reactors and continuous flow systems to ensure efficient and safe production. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to control the release of by-products such as hydrogen chloride.
化学反应分析
Types of Reactions
3-acetylphenyl isocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can add to compounds containing active hydrogen atoms, such as water or alcohols, to form carbamic acids or carbamates.
Polymerization Reactions: The isocyanate group can react with itself or with other isocyanates to form polyureas or polyurethanes.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form carbon dioxide and an amine.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyureas and Polyurethanes: Formed from polymerization reactions.
科学研究应用
3-acetylphenyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Used in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and as a reagent in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers such as polyurethanes and polyureas, which have applications in coatings, adhesives, and foams.
作用机制
The mechanism of action of 3-acetylphenyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of ureas and carbamates. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.
相似化合物的比较
3-acetylphenyl isocyanate can be compared with other similar compounds such as:
Phenyl isocyanate: Lacks the acetyl group, making it less reactive in certain substitution reactions.
4-acetylphenyl isocyanate: Has the acetyl group in a different position on the phenyl ring, which can affect its reactivity and the types of products formed.
Methyl isocyanate: A smaller molecule with different reactivity and applications.
The uniqueness of 3-acetylphenyl isocyanate lies in the presence of both the acetyl and isocyanate groups, which allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in scientific research.
属性
IUPAC Name |
sodium;8-hydroxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYXCGCCIWJCTM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
